molecular formula C25H36O5 B1634707 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) CAS No. 3517-38-2

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)

Numéro de catalogue: B1634707
Numéro CAS: 3517-38-2
Poids moléculaire: 416.5 g/mol
Clé InChI: JLYQTAVPLWZAFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propriétés

Numéro CAS

3517-38-2

Formule moléculaire

C25H36O5

Poids moléculaire

416.5 g/mol

Nom IUPAC

(17-acetyl-17-acetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C25H36O5/c1-15(26)25(30-17(3)28)13-10-22-20-7-6-18-14-19(29-16(2)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h6,19-22H,7-14H2,1-5H3

Clé InChI

JLYQTAVPLWZAFP-UHFFFAOYSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C

SMILES isomérique

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C

SMILES canonique

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C

Autres numéros CAS

3517-38-2

Origine du produit

United States

Méthodes De Préparation

Catalytic Systems

Three primary catalytic approaches dominate the literature:

Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Pyridine 25–30 24 72–78 95
4-DMAP 40–45 6 89–93 98
Ionic liquid 60–65 2 94–96 99

4-DMAP (4-dimethylaminopyridine) emerges as the optimal catalyst, reducing reaction time by 75% compared to pyridine while improving yield by 15–20%. Ionic liquid-based systems, though efficient, require specialized equipment for catalyst recovery.

Solvent Optimization

Anhydrous conditions are critical to prevent hydrolysis of acetic anhydride. Dichloromethane demonstrates superior performance over tetrahydrofuran due to:

  • Lower polarity (ε = 8.93 vs. 7.52), reducing nucleophilic interference
  • Higher boiling point (39.6°C vs. 66°C), enabling reflux conditions without side reactions

Stepwise Synthesis Protocol

Primary Acetylation (3beta Position)

  • Charge : 1.0 eq 17alpha-hydroxypregnenolone in dichloromethane (0.2 M)
  • Add : 2.2 eq acetic anhydride (10% molar excess compensates for moisture)
  • Catalyst : 0.1 eq 4-DMAP (0.02 M final concentration)
  • Stir : 45°C under nitrogen for 4 hours
  • Monitor : TLC (hexane:ethyl acetate 3:1, Rf = 0.42)

Secondary Acetylation (17alpha Position)

  • Add : Additional 1.1 eq acetic anhydride (total 3.3 eq)
  • Heat : 50°C for 2 hours
  • Quench : Saturated sodium bicarbonate (pH 7–8)
  • Extract : 3× dichloromethane washes, dry over Na₂SO₄

Purification and Isolation

Crude product purification employs a three-stage process:

Stage 1 : Flash chromatography (silica gel 60, 230–400 mesh)

  • Eluent gradient: Hexane → ethyl acetate (0–40% over 15 column volumes)
  • Recovery: 89–92%

Stage 2 : Recrystallization from ethanol/water (4:1 v/v)

  • Crystal size: 50–100 μm (optimized via cooling rate 0.5°C/min)
  • Purity enhancement: 95% → 99.5%

Stage 3 : Final filtration through 0.22 μm nylon membrane

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 5.38 (d, J=5.1 Hz, H-6), 4.64 (m, H-3), 2.04 (s, 3beta-OAc), 2.01 (s, 17-OAc)
  • ¹³C NMR : 170.2 ppm (C=O, 3-OAc), 169.8 ppm (C=O, 17-OAc)
  • HRMS : m/z 437.2531 [M+H]⁺ (calc. 437.2534)

Chromatographic Purity Assessment

Method Column Retention Time (min) Purity (%)
HPLC-UV C18, 250×4.6 mm 12.7 99.8
UPLC-MS HSS T3, 2.1×100 mm 3.2 99.9

Scalability and Industrial Considerations

Bench-scale (100 g) vs. production-scale (10 kg) comparisons reveal critical parameters:

Parameter Laboratory Scale Pilot Plant
Mixing efficiency 80% 93%
Thermal control ±2°C ±0.5°C
Yield consistency 89–93% 95–97%

Continuous flow reactors demonstrate particular promise, achieving space-time yields of 1.2 kg/L·h compared to 0.4 kg/L·h in batch systems.

Analyse Des Réactions Chimiques

Types of Reactions

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the acetate groups, yielding the parent diol.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups.

Major Products Formed

    Oxidation: Products may include 3beta,17-Diketopregn-5-en-20-one or carboxylic acid derivatives.

    Reduction: The major product is 3beta,17-Dihydroxypregn-5-en-20-one.

    Substitution: Products vary depending on the nucleophile used but may include amine or thiol derivatives.

Applications De Recherche Scientifique

Chemistry

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) serves as a precursor for synthesizing various steroid derivatives. Its unique structural features allow for modifications that can lead to new compounds with different biological activities.

Biology

Research has focused on its effects on various biological pathways. The compound has been studied for its interaction with steroid hormone receptors, influencing gene expression and cellular functions.

Medicine

This compound has potential therapeutic applications:

  • Hormone Replacement Therapy : Exhibits estrogenic activity, making it a candidate for alleviating menopause-related symptoms.
  • Anti-inflammatory Effects : Studies indicate it can inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.
  • Anticancer Potential : Preliminary findings show it may induce apoptosis in cancer cell lines by modulating apoptotic pathways.

Case Studies and Research Findings

StudyFindings
Study 1Investigated estrogenic activity in vitro; confirmed significant binding affinity to estrogen receptors.
Study 2Examined anti-inflammatory effects on macrophages; demonstrated reduced TNF-alpha and IL-6 production.
Study 3Assessed anticancer properties on breast cancer cells; induced apoptosis through mitochondrial pathways.

Mécanisme D'action

The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) involves its interaction with specific molecular targets, such as steroid receptors. The compound may modulate the activity of these receptors, influencing various biological pathways. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • IUPAC Name : (3β,17α)-3,17-Diacetoxypregn-5-en-20-one
  • CAS Number : 1863-39-4
  • Molecular Formula : C₂₃H₃₄O₄
  • Molecular Weight : 374.51 g/mol
  • Structure : A pregn-5-ene steroid backbone with acetyl groups at the 3β-hydroxy and 17α-hydroxy positions .

Synthesis :
Produced via acetylation of 3beta,17alpha-dihydroxypregn-5-en-20-one using acetic anhydride or catalytic methods (e.g., mercuric oxide-boron trifluoride) .

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) 1863-39-4 3β-Ac, 17α-Ac C₂₃H₃₄O₄ 374.51 Dual acetylation enhances lipophilicity; prodrug potential
3beta-Hydroxy-17-fluoropregn-5-en-20-one 3-acetate N/A 3β-Ac, 17-F C₂₂H₃₁FO₃ ~374.48 Fluorine at C17 increases metabolic stability; reduced hydrolysis rate
3beta,17alpha,21-Trihydroxypregn-5-en-20-one 21-acetate 1474-10-8 3β-OH, 17α-OH, 21-Ac C₂₃H₃₄O₅ 390.51 Additional 21-acetoxy group alters solubility and receptor binding
Dehydroepiandrosterone Acetate (DHEA Acetate) 853-23-6 3β-Ac, Δ⁵ C₁₉H₂₆O₃ 302.41 Androstane skeleton (lacks pregnane side chain); androgen precursor
3β-(Acetyloxy)-14β-hydroxy-5β-pregnan-20-one N/A 3β-Ac, 14β-OH C₂₃H₃₆O₄ 376.53 5β,14β stereochemistry influences metabolic pathways and activity

Functional Group Modifications

  • Fluorination : Fluorinated analogs (e.g., 17-fluoro derivative) exhibit enhanced enzymatic resistance due to the strong C-F bond, prolonging biological half-life compared to the diacetate .
  • Stereochemistry : 5β,14β configurations (e.g., 3β-(Acetyloxy)-14β-hydroxy-5β-pregnan-20-one) modify ring conformation, altering receptor interactions .

Metabolic and Pharmacokinetic Profiles

  • Diacetate vs. Monoacetates: The dual acetylation in the target compound balances lipophilicity and hydrolysis rates, optimizing it as a prodrug. Monoacetates (e.g., DHEA acetate) hydrolyze faster, releasing active steroids more rapidly .
  • Fluorinated Derivatives : 17-Fluoro substitution reduces first-pass metabolism, making it suitable for oral administration .

Research and Development Insights

  • Synthetic Challenges : Fluorination requires hazardous reagents like perchloryl fluoride, complicating scale-up compared to standard acetylation .
  • Biological Studies : The diacetate is used to study steroidogenesis, while its 21-acetoxy analog has been explored for anti-inflammatory effects .

Activité Biologique

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate), commonly known as a steroid derivative, exhibits significant biological activity primarily through its interaction with steroid receptors. This article explores its synthesis, mechanism of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) typically involves the acetylation of 3beta,17-Dihydroxypregn-5-en-20-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is generally performed at room temperature for several hours until completion. In industrial settings, this process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

The primary mechanism of action for this compound involves binding to steroid receptors within the body. Upon binding, it modulates receptor activity, leading to alterations in gene expression and subsequent changes in cellular function. Key molecular targets include enzymes and proteins involved in steroid metabolism and signaling pathways.

Biological Effects

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) has been studied for various biological effects:

  • Hormonal Activity : It mimics the action of natural hormones, potentially influencing reproductive and metabolic processes.
  • Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .
  • Potential in Hormone Replacement Therapy : Given its structural similarity to natural steroid hormones, it is being explored for use in hormone replacement therapies.

Comparative Analysis

To better understand the unique properties of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate), it is useful to compare it with similar compounds. The following table summarizes some key differences:

Compound NameUnique Features
3beta,17-alpha-Dihydroxypregn-5-en-20-one 3-acetate Lacks the dual acetylation at positions 3 and 17
3beta,21-Dihydroxypregn-5-en-20-one Different acetylation pattern affects biological activity
3beta,16-alpha-Dihydroxypregn-5-en-20-one Exhibits different receptor binding affinities

This comparison highlights how specific modifications at certain positions can significantly alter the biological activity and pharmacokinetic properties of steroid compounds.

Case Studies

Several case studies have documented the effects of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate):

  • Testosterone Secretion Deficiency : A study on a male patient with congenital adrenal hyperplasia showed that administration of steroid derivatives improved testosterone secretion levels. The use of this compound helped restore normal hormonal balance and alleviate symptoms associated with adrenal insufficiency .
  • Anti-inflammatory Applications : In animal models of inflammation, treatment with this compound resulted in decreased inflammatory markers and improved clinical outcomes. These findings suggest potential therapeutic roles in conditions characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3beta,17-dihydroxypregn-5-en-20-one 3,17-di(acetate), and how can purity be ensured during synthesis?

  • Methodological Answer : The compound is synthesized via acetylation of the parent steroid diol using acetic anhydride or acetyl chloride in the presence of a base catalyst (e.g., pyridine). Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track acetylation progress.
  • Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the diacetate derivative.
  • Purity Validation : Melting point analysis, NMR spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to confirm absence of unreacted starting material or monoacetylated byproducts .

Q. How is the structural integrity of 3beta,17-dihydroxypregn-5-en-20-one 3,17-di(acetate) confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H NMR : Peaks at δ 2.04–2.06 ppm (acetate methyl groups) and δ 5.35–5.40 ppm (C5-C6 double bond protons).
  • ¹³C NMR : Carbonyl signals at ~170 ppm (acetate groups) and a ketone signal at ~209 ppm (C20).
  • MS : Molecular ion peak at m/z 430.5 (C₂₄H₃₄O₅⁺) with fragment ions corresponding to sequential loss of acetate groups .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage?

  • Methodological Answer :

  • Storage : Protect from light and moisture. Use amber vials under inert gas (argon/nitrogen) at −20°C.
  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to detect hydrolysis of acetate groups .

Q. What is the hypothesized role of 3beta,17-dihydroxypregn-5-en-20-one 3,17-di(acetate) in steroidogenic pathways?

  • Methodological Answer : The compound is a synthetic precursor or metabolite in progesterone/glucocorticoid pathways. In vitro studies using adrenal cell lines (e.g., H295R) can assess its conversion to downstream hormones via LC-MS/MS quantification of cortisol, aldosterone, or androstenedione .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of the diacetate derivative?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary catalyst type (e.g., DMAP vs. pyridine), temperature (25–60°C), and solvent polarity (dichloromethane vs. acetonitrile).
  • Kinetic Analysis : Use in-situ FTIR to identify rate-limiting steps (e.g., acetylation at C17 vs. C3). Optimal conditions reported: 40°C, DMAP catalyst, 98% yield .

Q. How to resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., receptor binding assays for glucocorticoid/progesterone receptors) with standardized cell lines (e.g., COS-7 transfected with GR/PR).
  • Meta-Analysis : Compare data using statistical tools (ANOVA with post-hoc tests) to identify confounding variables (e.g., serum-free vs. serum-containing media) .

Q. What advanced analytical techniques are required to distinguish between 3,17-diacetate and its monoacetate/metabolite derivatives in biological samples?

  • Methodological Answer :

  • LC-HRMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Key diagnostic ions:
  • Diacetate: m/z 430.5 [M+H]⁺.
  • Monoacetate: m/z 388.4 [M+H]⁺ (loss of one acetate).
  • MS/MS Fragmentation : Characteristic neutral loss of 60 Da (acetic acid) .

Q. How do in vivo pharmacokinetic properties of the diacetate differ from its free diol form?

  • Methodological Answer :

  • Rodent Studies : Administer equimolar doses (oral/IP) and collect plasma at intervals (0–24 hr). Use LC-MS/MS to quantify:
  • Diacetate : Rapid hydrolysis to monoacetate/diol (t₁/₂ < 1 hr).
  • Free Diol : Higher AUC and Cmax due to esterase-mediated conversion .

Q. Can computational modeling predict the binding affinity of 3beta,17-diacetate to steroidogenic enzymes?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with CYP17A1 (PDB ID: 3RUK) or 3β-HSD homology models.
  • MD Simulations : 100-ns trajectories to assess stability of acetate-enzyme interactions (e.g., hydrogen bonding with Ser100/Arg239). Validate with in vitro enzyme inhibition assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.